molecular formula C14H10F2N2O2 B11958847 N,N'-bis(4-fluorophenyl)oxamide CAS No. 10197-51-0

N,N'-bis(4-fluorophenyl)oxamide

Cat. No.: B11958847
CAS No.: 10197-51-0
M. Wt: 276.24 g/mol
InChI Key: GNWMMQXKVPLTSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-bis(4-fluorophenyl)oxamide is an organic compound with the molecular formula C14H10F2N2O2 It is characterized by the presence of two 4-fluorophenyl groups attached to an oxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-fluorophenyl)oxamide typically involves the reaction of 4-fluoroaniline with oxalyl chloride. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with another molecule of 4-fluoroaniline to form the desired oxamide. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction.

Industrial Production Methods: In an industrial setting, the production of N,N’-bis(4-fluorophenyl)oxamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: N,N’-bis(4-fluorophenyl)oxamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.

    Substitution: N,N’-bis(4-fluorophenyl)oxamide can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N,N’-bis(4-fluorophenyl)oxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N’-bis(4-fluorophenyl)oxamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets, thereby modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

  • N,N’-bis(4-chlorophenyl)oxamide
  • N,N’-bis(4-bromophenyl)oxamide
  • N,N’-bis(4-methylphenyl)oxamide

Comparison: N,N’-bis(4-fluorophenyl)oxamide is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties compared to its analogs. The fluorine atoms can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications. In contrast, the chloro, bromo, and methyl analogs may exhibit different reactivity patterns and biological profiles due to the differing nature of the substituents.

Properties

CAS No.

10197-51-0

Molecular Formula

C14H10F2N2O2

Molecular Weight

276.24 g/mol

IUPAC Name

N,N'-bis(4-fluorophenyl)oxamide

InChI

InChI=1S/C14H10F2N2O2/c15-9-1-5-11(6-2-9)17-13(19)14(20)18-12-7-3-10(16)4-8-12/h1-8H,(H,17,19)(H,18,20)

InChI Key

GNWMMQXKVPLTSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)NC2=CC=C(C=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.